molecular formula C23H16Cl4N2O B452237 2-AMINO-4-(2,3-DICHLOROPHENYL)-8-[(Z)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-6,7-DIHYDRO-4H-CHROMEN-3(5H)-YL CYANIDE

2-AMINO-4-(2,3-DICHLOROPHENYL)-8-[(Z)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-6,7-DIHYDRO-4H-CHROMEN-3(5H)-YL CYANIDE

Cat. No.: B452237
M. Wt: 478.2g/mol
InChI Key: MQUVHUDLROVACQ-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-4-(2,3-DICHLOROPHENYL)-8-[(Z)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-6,7-DIHYDRO-4H-CHROMEN-3(5H)-YL CYANIDE is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(2,3-DICHLOROPHENYL)-8-[(Z)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-6,7-DIHYDRO-4H-CHROMEN-3(5H)-YL CYANIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Condensation Reaction: The initial step might involve the condensation of 2,3-dichlorobenzaldehyde with a suitable amine to form an imine intermediate.

    Cyclization: The imine intermediate can undergo cyclization with a phenyl-substituted compound under acidic or basic conditions to form the chromene ring.

    Functional Group Modification:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or phenyl groups, leading to the formation of corresponding oxides or quinones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

Biologically, chromenes are known for their potential as anti-inflammatory, antioxidant, and anticancer agents. This compound may be studied for similar activities, contributing to drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets might make it a candidate for the treatment of diseases such as cancer, neurodegenerative disorders, and infections.

Industry

Industrially, the compound might be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-AMINO-4-(2,3-DICHLOROPHENYL)-8-[(Z)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-6,7-DIHYDRO-4H-CHROMEN-3(5H)-YL CYANIDE would depend on its specific biological activity. Generally, chromenes can interact with various molecular targets, such as enzymes, receptors, and DNA. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-(2,3-dichlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: Lacks the benzylidene group.

    8-(2,3-dichlorobenzylidene)-4-(2,3-dichlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: Lacks the amino group.

Uniqueness

The presence of both the amino and benzylidene groups in 2-AMINO-4-(2,3-DICHLOROPHENYL)-8-[(Z)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-6,7-DIHYDRO-4H-CHROMEN-3(5H)-YL CYANIDE makes it unique. These functional groups can significantly influence its chemical reactivity and biological activity, potentially offering advantages over similar compounds in terms of potency and selectivity.

Properties

Molecular Formula

C23H16Cl4N2O

Molecular Weight

478.2g/mol

IUPAC Name

(8Z)-2-amino-4-(2,3-dichlorophenyl)-8-[(2,3-dichlorophenyl)methylidene]-4,5,6,7-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C23H16Cl4N2O/c24-17-8-2-4-12(20(17)26)10-13-5-1-7-15-19(14-6-3-9-18(25)21(14)27)16(11-28)23(29)30-22(13)15/h2-4,6,8-10,19H,1,5,7,29H2/b13-10-

InChI Key

MQUVHUDLROVACQ-RAXLEYEMSA-N

SMILES

C1CC(=CC2=C(C(=CC=C2)Cl)Cl)C3=C(C1)C(C(=C(O3)N)C#N)C4=C(C(=CC=C4)Cl)Cl

Isomeric SMILES

C1C/C(=C/C2=C(C(=CC=C2)Cl)Cl)/C3=C(C1)C(C(=C(O3)N)C#N)C4=C(C(=CC=C4)Cl)Cl

Canonical SMILES

C1CC(=CC2=C(C(=CC=C2)Cl)Cl)C3=C(C1)C(C(=C(O3)N)C#N)C4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

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